Fluorescent red 751 reactive

Description

Contextualization of Far-Red and Near-Infrared Fluorescent Probes in Advanced Research Methodologies

In the realm of advanced chemical biology and bio-imaging, fluorescent probes that operate in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum (typically 650–900 nm) have become indispensable tools. rsc.org The use of light in these longer wavelength regions offers significant advantages for studying living systems. rsc.org One of the primary benefits is the ability to penetrate biological tissues more deeply with minimal light scattering and absorption, allowing for noninvasive imaging. portlandpress.comresearchgate.net This is crucial for applications such as in vivo imaging in whole organisms. nih.gov

Furthermore, far-red and NIR fluorescence minimizes issues related to autofluorescence from endogenous biomolecules like flavins and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which typically emit in the visible region. researchgate.netnih.gov This reduction in background noise leads to a higher signal-to-noise ratio, enabling more sensitive detection. researchgate.net Another critical advantage is the reduction in phototoxicity and photodamage to living cells and tissues, as the lower energy of far-red and NIR light is less likely to harm biological components. rsc.orgresearchgate.net The development of various fluorophore scaffolds, including cyanine (B1664457), bodipy, and xanthene dyes, has expanded the toolkit available for researchers, enabling multicolor imaging and the visualization of complex biological events. researchgate.net These probes are central to modern techniques like fluorescence microscopy, flow cytometry, and super-resolution imaging, which provide detailed insights into cellular structures and processes. tdblabs.seworldscientific.com

Significance of Reactive Fluorescent Labels for Covalent Bioconjugation in Academic Studies

The ability to attach fluorescent dyes to specific biomolecules is fundamental to their use in research. bioclone.net This process, known as fluorescent labeling, involves the covalent attachment of a fluorophore to a target molecule, such as a protein, antibody, or nucleic acid. bioclone.netbiosyn.com The formation of a stable covalent bond ensures that the fluorescent label remains attached to its target throughout experimental procedures, which may include rigorous incubation and washing steps. uevora.pt This stability is crucial for accurately tracking and quantifying biomolecules in a variety of applications, from immunochemistry and fluorescence in situ hybridization (FISH) to cell tracing. uevora.ptthermofisher.com

Reactive fluorescent labels are fluorophores that have been chemically modified to include a reactive group capable of forming a covalent bond with a specific functional group on the target biomolecule. bioclone.netnih.gov Among the most common reactive groups are amine-reactive succinimidyl esters (NHS-esters) and isothiocyanates, which target primary amines found in the lysine (B10760008) residues of proteins. tdblabs.sebioclone.net NHS-ester chemistry is often preferred due to its high specificity and the stability of the resulting bond. bioclone.net Other reactive chemistries, such as sulfhydryl-reactive maleimides, allow for more targeted labeling of cysteine residues. bioclone.net The availability of a diverse array of reactive dyes allows for the simultaneous detection of multiple molecules within the same sample, providing a more comprehensive view of cellular interactions and functions. bioclone.net

Overview of Fluorescent Red 751 Reactive as a Key Research Tool in Molecular and Cellular Investigations

This compound is a specialized fluorescent label designed for the near-infrared spectrum. sigmaaldrich.com It is an amine-reactive dye, meaning it is engineered to form stable covalent bonds with primary amino groups present in biomolecules like proteins and amino-modified oligonucleotides. sigmaaldrich.com Its key characteristic is its long-wavelength fluorescence, which is particularly advantageous for applications where sample autofluorescence is a concern or where deep penetration of tissue is required. sigmaaldrich.com

The spectral properties of this compound are well-suited for NIR imaging. In a 0.1 M phosphate (B84403) buffer at pH 7.0, it exhibits an excitation maximum (λex) at 660 nm and an emission maximum (λem) at 765 nm. sigmaaldrich.com This significant separation between excitation and emission wavelengths, known as a large Stokes shift, is beneficial for minimizing spectral overlap and improving detection sensitivity. The dye's ability to covalently couple to a wide range of biological targets makes it a versatile tool for creating fluorescent bioconjugates used in various molecular and cellular investigation techniques. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C46H54N3NaO11S2 | sigmaaldrich.comscbt.com |

| Molecular Weight | 912.05 g/mol | sigmaaldrich.comscbt.com |

| Fluorescence Excitation (λex) | 660 nm (in 0.1 M phosphate, pH 7.0) | sigmaaldrich.com |

| Fluorescence Emission (λem) | 765 nm (in 0.1 M phosphate, pH 7.0) | sigmaaldrich.com |

| Reactivity | Amine-reactive (couples to primary amines) | sigmaaldrich.com |

| Purity | ≥90% (coupling to amines) | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

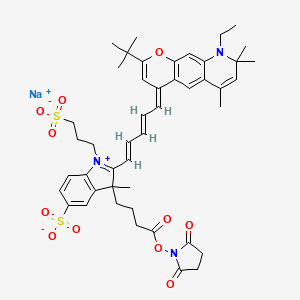

Structure

2D Structure

Properties

Molecular Formula |

C46H54N3NaO11S2 |

|---|---|

Molecular Weight |

912.1 g/mol |

IUPAC Name |

sodium;2-[(1E,3E,5E)-5-(2-tert-butyl-9-ethyl-6,8,8-trimethylpyrano[3,2-g]quinolin-4-ylidene)penta-1,3-dienyl]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C46H55N3O11S2.Na/c1-9-48-37-28-38-34(27-33(37)30(2)29-45(48,6)7)31(25-40(59-38)44(3,4)5)15-11-10-12-16-39-46(8,22-13-17-43(52)60-49-41(50)20-21-42(49)51)35-26-32(62(56,57)58)18-19-36(35)47(39)23-14-24-61(53,54)55;/h10-12,15-16,18-19,25-29H,9,13-14,17,20-24H2,1-8H3,(H-,53,54,55,56,57,58);/q;+1/p-1 |

InChI Key |

WXZMYCKLBDQDAE-UHFFFAOYSA-M |

Isomeric SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)/C(=C/C=C/C=C/C4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])/C=C(O3)C(C)(C)C.[Na+] |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=CC=CC=CC4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])C=C(O3)C(C)(C)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluorescent Red 751 Reactive

Established Synthetic Pathways for the Core Structure of Fluorescent Red 751 Reactive

The core of this compound belongs to the cyanine (B1664457) dye family, which is characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. nih.govsci-hub.se The extended π-conjugated system is responsible for the dye's strong light absorption and fluorescence. sci-hub.se Specifically, as a heptamethine cyanine, its structure is optimized for absorption and emission in the near-infrared spectrum. sigmaaldrich.com

The synthesis of unsymmetrical heptamethine cyanine dyes typically involves the condensation of two different heterocyclic quaternary salts with a polymethine bridge-forming reagent. The general pathway can be outlined as follows:

Synthesis of Heterocyclic Precursors: The process begins with the synthesis of two distinct indole-based precursors. These precursors are functionalized to later incorporate features like sulfonate groups for water solubility and the reactive linker for bioconjugation. One precursor forms the 'base' heterocycle, while the other is designed to react with the polymethine chain source.

Quaternization: The nitrogen atom in each indole (B1671886) precursor is quaternized, typically through alkylation, to form the corresponding indolenium salt. This step is crucial as it activates the adjacent methyl group for condensation.

Condensation Reaction: One of the quaternized salts is reacted with a reagent that provides the polymethine bridge, such as malonaldehyde bis(phenylimine) hydrochloride or a similar seven-carbon chain precursor. This forms an intermediate.

Final Condensation: The second quaternized indolenium salt is then added to the intermediate. This final condensation step links the two heterocyclic nuclei via the heptamethine bridge, completing the core cyanine fluorophore structure.

This modular approach allows for the synthesis of asymmetric cyanines, which can offer advantages such as larger Stokes shifts and increased fluorescence intensity due to an unequal electron distribution in the excited state. rsc.org

Strategies for Incorporating Reactive Functionalities

To be useful as a biological label, the fluorophore core must be chemically linked to a target molecule. This is achieved by incorporating a reactive group that can form a stable covalent bond with a functional group on the target, such as a protein or nucleic acid.

This compound is functionalized with an N-hydroxysuccinimide (NHS) ester, one of the most common and efficient amine-reactive moieties used in bioconjugation. thermofisher.com

Mechanism: The conjugation reaction proceeds via a nucleophilic acyl substitution. Primary amines (–NH₂), which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, act as potent nucleophiles. thermofisher.comaatbio.com The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

Optimization: The efficiency of the labeling reaction depends on several key parameters. Proper optimization is critical to achieve the desired degree of labeling (DOL) while preserving the function of the target biomolecule. Over-labeling can lead to protein precipitation or fluorescence quenching. sigmaaldrich.com

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 9.0 | The primary amine must be in a non-protonated state to be nucleophilic. Slightly alkaline conditions facilitate this. thermofisher.comtocris.com |

| Buffer Composition | Amine-free buffers (e.g., phosphate (B84403), borate, carbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester. aatbio.comtocris.com |

| Dye-to-Protein Molar Ratio | 1:1 to 2:1 (Initial recommendation) | This ratio should be optimized for each specific protein to achieve the desired DOL. Higher excesses can lead to over-labeling. sigmaaldrich.com |

| Temperature & Time | Room temperature for 1 hour | This is a typical starting point; longer incubation times can increase the degree of labeling. sigmaaldrich.comtocris.com |

| Quenching (Optional) | Addition of Tris or Glycine | After the desired reaction time, adding an amine-containing buffer can quench any remaining reactive dye. tocris.com |

This interactive table summarizes key optimization parameters for NHS ester conjugation reactions.

While NHS esters are highly effective for targeting primary amines, a diverse toolkit of alternative linkers has been developed to expand the possibilities of bioconjugation, allowing for site-specific labeling and the use of orthogonal chemistries.

Thiol-Reactive Linkers: Maleimides are widely used to target the thiol groups of cysteine residues. rsc.org This approach is valuable for proteins with accessible cysteines and can offer more site-specificity than lysine modification.

Click Chemistry: The development of bioorthogonal "click" reactions has revolutionized bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the highly specific and efficient coupling of molecules functionalized with azides and alkynes. rsc.orgrsc.org This enables researchers to introduce a non-native functional group into a biomolecule and then attach a fluorescent probe with a complementary reactive partner.

Dithiomaleimides (DTMs): These compounds can serve as both a linker and a fluorophore, offering a route to conjugation-induced fluorescent labeling. acs.org

Multi-Component Reactions: Advanced strategies like the Ugi four-component reaction facilitate the modular synthesis of complex linker molecules, bridging the biotarget, fluorophore, and other functional moieties in a single step. researchgate.netresearchgate.net

Directed Structural Modifications for Tailored Chemical Properties

The chemical structure of a cyanine dye can be rationally modified to fine-tune its properties for specific research applications. These modifications can alter the dye's optical characteristics or improve its performance in biological environments.

The photophysical properties of cyanine dyes are intrinsically linked to their molecular structure. unesp.br Researchers can modulate these properties through targeted synthetic modifications.

| Structural Modification | Effect on Optical Properties | Research Context |

| Polymethine Chain Length | Longer chains cause a red-shift in absorption/emission maxima. | Allows for tuning the dye to specific laser lines and detectors, from visible to near-infrared. medchemexpress.com |

| Heterocyclic Nuclei | Altering the indole, quinoline, or benzothiazole (B30560) nuclei affects wavelength, quantum yield, and aggregation. | Can improve brightness and environmental sensitivity. nih.gov |

| Structural Symmetry | Asymmetric dyes often exhibit larger Stokes shifts and increased brightness. | Reduces self-absorption (inner filter effect) and improves signal detection in fluorescence imaging. rsc.org |

| Substituent Groups | Adding electron-donating or withdrawing groups to the aromatic rings. | Fine-tunes the electronic structure, potentially enhancing quantum yield or photostability. nih.govresearchgate.net |

This interactive table details how structural changes to the cyanine core can tailor its optical properties for research.

The aromatic, planar core of many cyanine dyes is inherently hydrophobic, leading to poor solubility and a tendency to form non-fluorescent aggregates in the aqueous buffers used for biological experiments. nih.govalfachemic.com Several strategies are employed to counteract this.

Sulfonation: The most common approach is the introduction of one or more negatively charged sulfonate (–SO₃⁻) groups to the heterocyclic core. rsc.org These groups dramatically increase the hydrophilicity of the dye, preventing aggregation and ensuring it remains soluble in physiological buffers. This compound incorporates sulfonate groups for this purpose.

Pegylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains is another effective method. researchgate.net PEG is a highly water-soluble and biocompatible polymer that can improve the solubility and pharmacokinetic properties of the dye conjugate. interchim.fr

Incorporation of Other Polar Groups: The addition of hydroxyl, carboxyl, or phosphate groups can also enhance water solubility and tailor the dye's properties for specific biological environments. alfachemic.comnih.gov

By implementing these synthetic strategies, chemists can produce advanced fluorescent probes like this compound that possess the ideal combination of optical properties, reactivity, and solubility for demanding applications in biological research.

Methodological Advancements in the Scalable Synthesis of this compound for Research Demands

A key challenge in the synthesis of asymmetric cyanine dyes, such as those functionalized with a reactive group on one of the heterocyclic moieties, is the potential for the formation of symmetric side products, which complicates purification. acs.org Modular approaches that introduce the reactive functional group in the final steps of the synthesis have proven effective in overcoming this hurdle. acs.orgnih.gov This strategy allows for the core dye structure to be assembled and purified first, with the sensitive NHS-ester being introduced at a later stage, thereby preventing its degradation during the earlier, often harsher, reaction conditions. nih.gov This approach has been shown to be amenable to gram-scale synthesis, a significant improvement over traditional methods that are often limited to smaller scales. nih.gov

Solid-phase synthesis represents another significant advancement in producing cyanine dyes with high purity, which is crucial for their application as fluorescent labels. nih.govresearchgate.net Methodologies such as the "catch-and-release" technique on a sulfonyl chloride resin or the use of a polymer-bound imidate strategy facilitate the removal of excess reagents and byproducts through simple filtration, thereby avoiding complex chromatographic purification steps. nih.govresearchgate.net These solid-phase approaches are not only efficient but also adaptable to a wide range of cyanine dye structures, including those with water-soluble moieties, which is a common feature of cyanine dyes used in biological applications. nih.gov The transition from traditional solution-phase to solid-phase synthesis has been a critical step towards the scalable production of high-purity reactive cyanine dyes.

Furthermore, the optimization of reaction conditions, including the use of microwave-assisted synthesis, has contributed to the development of more efficient and scalable protocols. researchgate.netrsc.org Microwave irradiation can significantly reduce reaction times and improve yields by providing uniform and rapid heating. researchgate.net When combined with solid-phase methodologies, microwave-assisted synthesis can offer a powerful platform for the rapid and scalable production of functionalized cyanine dyes. rsc.org

The table below summarizes and compares different synthetic strategies that have been developed to address the challenges of scalable cyanine dye synthesis.

| Synthetic Strategy | Key Advantages | Key Disadvantages | Scalability | Typical Yields |

| Traditional Solution-Phase | Well-established chemistry | Difficult purification, formation of symmetric byproducts, low yields | Limited | Low to Moderate |

| Modular Synthesis | Late-stage functionalization protects sensitive groups, simplified purification | May require more synthetic steps overall | Good (demonstrated at gram-scale) | Moderate to High |

| Solid-Phase Synthesis | High purity products, simplified workup (filtration vs. chromatography) | Higher cost of resins, potential for lower loading capacities | Good | High |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Specialized equipment required, potential for localized overheating | Moderate to Good | Moderate to High |

These methodological advancements collectively contribute to a more robust and scalable supply of this compound, meeting the growing demands of the research community for high-quality, reactive NIR fluorescent probes.

Mechanistic Investigations of Fluorescent Red 751 Reactive Functionality and Interactions

Elucidation of Reaction Mechanisms in Covalent Bioconjugation with Target Biomolecules

Fluorescent Red 751 Reactive is functionalized with an N-hydroxysuccinimidyl (NHS) ester group, which allows for its covalent attachment to biomolecules. sigmaaldrich.com This "reactive" handle is designed to target primary and secondary aliphatic amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues. wikipedia.orgatto-tec.com

The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the dye to the biomolecule, and the release of the N-hydroxysuccinimide leaving group. atto-tec.com

| Parameter | Condition | Effect on Conjugation |

|---|---|---|

| pH | Acidic (<7) | Low efficiency due to protonation of amines. |

| pH | Optimal (8.0-9.0) | High efficiency as amines are deprotonated and nucleophilic. sigmaaldrich.com |

| pH | Highly Alkaline (>9.5) | Reduced efficiency due to competing hydrolysis of the NHS ester. |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Reacts with primary amines to form a stable amide bond. atto-tec.com |

| Target Functional Group | Primary Amine (e.g., Lysine) | Acts as a nucleophile to attack the NHS ester. wikipedia.org |

Characterization of Photophysical Pathways within the this compound Chromophore

The fluorescence of this compound originates from its heptamethine cyanine (B1664457) chromophore, a conjugated system of atoms responsible for absorbing and emitting light. sigmaaldrich.comwikipedia.org Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, it can return to the ground state through several competing pathways.

The primary de-excitation pathway for a fluorophore is fluorescence, the emission of a photon. The fluorescence quantum yield (Φ_F) represents the efficiency of this process and is defined as the ratio of photons emitted to photons absorbed. For cyanine dyes like this compound, the quantum yield is profoundly influenced by the molecule's structural freedom. scispace.com

In its free, unconjugated state in solution, the dye exhibits a very low fluorescence quantum yield. scispace.com This is due to efficient non-radiative decay pathways, primarily trans-to-cis isomerization around the polymethine chain. scispace.com This rapid molecular motion provides a means for the excited state energy to be dissipated as heat rather than emitted as light, occurring on a picosecond timescale. scispace.com

| Property | Value (in Ethanol) | Reference |

|---|---|---|

| Absorbance Maximum (λ_abs) | 751 nm | sigmaaldrich.com |

| Emission Maximum (λ_em) | 779 nm | sigmaaldrich.com |

| Molar Absorptivity (ε_max) | 220,000 L·mol⁻¹·cm⁻¹ | sigmaaldrich.comsigmaaldrich.com |

| Fluorescence Quantum Yield (Free Dye) | < 0.01 | scispace.com |

| Fluorescence Quantum Yield (Bound to DNA) | ~0.4 - 0.5 | scispace.com |

| Excited-State Lifetime (Free Dye) | ~5 ps | scispace.com |

Another possible de-excitation pathway from the excited singlet state (S₁) is intersystem crossing (ISC) to a long-lived triplet state (T₁). For most monomeric cyanine dyes, the quantum yield of triplet formation (Φ_T) is generally low, often in the range of 10⁻³ to 10⁻². dicp.ac.cnresearchgate.net

Despite its low quantum yield, the triplet state is a critical intermediate in the photochemistry of cyanine dyes. dicp.ac.cn It can participate in reactions that lead to either photostabilization or photobleaching. For instance, in the presence of thiols, photoinduced electron transfer (PeT) can occur from the thiolate to the dye's triplet state. dicp.ac.cn This can lead to the formation of a dark-state adduct or the regeneration of the ground-state dye, a process that can enhance photostability. dicp.ac.cn The triplet state is also a key precursor to the formation of reactive oxygen species (ROS) through energy transfer to molecular oxygen, a pathway that can lead to photodegradation of the dye and damage to the labeled biomolecule. mdpi.comnih.gov

In some cases, the formation of dye aggregates, such as H-dimers, can suppress the radiative singlet decay and promote more efficient population of the triplet state, thereby increasing the triplet quantum yield. chinesechemsoc.org

| Cyanine Dye | Triplet Quantum Yield (Φ_T) | Key Findings | Reference |

|---|---|---|---|

| Cy5 (related heptamethine cyanine) | ~0.001 (10⁻³) | Triplet state is a crucial intermediate in thiol-mediated photoswitching and photostability. | dicp.ac.cn |

| Sulfo-Cy3 | 0.03 | Triplet state deactivation is a key process in its photophysics. | researchgate.net |

| Cyanine Dimers | Enhanced compared to monomers | Dimerization can suppress singlet decay, leading to a more efficient triplet excited state. | chinesechemsoc.org |

Influence of the Chemical Microenvironment on this compound Reactivity and Labeling Efficiency

The chemical microenvironment plays a decisive role in both the covalent conjugation reaction and the resulting photophysical properties of the labeled biomolecule.

As discussed, pH is the most critical factor for the reactivity of the NHS ester, with a pH of 8.0-9.0 being optimal for efficient labeling of proteins. sigmaaldrich.com The concentration of the protein is also important; concentrations of 2 mg/mL or higher are recommended to ensure efficient reaction kinetics and minimize the relative impact of NHS-ester hydrolysis. sigmaaldrich.com The ratio of dye to protein must also be carefully controlled. While a molar excess of the dye is needed to drive the reaction, an overly high ratio can lead to over-labeling, which may precipitate the protein or cause significant fluorescence quenching, reducing the brightness of the conjugate. sigmaaldrich.com

The local environment surrounding the conjugated dye significantly modulates its fluorescence output. Factors such as solvent polarity, viscosity, and the specific binding site on the protein influence the dye's quantum yield. researchgate.netresearchgate.net The hydrophobic nature of cyanine dyes can lead to aggregation in aqueous solutions, which alters their absorption and emission spectra and often quenches fluorescence. researchgate.net Upon binding to a protein, the dye typically occupies a more rigid and often hydrophobic pocket, which restricts non-radiative decay and enhances fluorescence. wikipedia.orgresearchgate.net

Spectroscopic and Kinetic Studies of Conjugate Stability in Diverse Research Matrices

The stability of the resulting dye-biomolecule conjugate is critical for its utility in research applications. Stability can be considered in two main contexts: chemical stability during storage and photostability during fluorescence imaging experiments.

The amide bond formed during the conjugation of this compound is chemically very stable, ensuring the dye remains attached to its target under a wide range of buffer conditions. atto-tec.com Studies on fluorescent antibody conjugates have shown that when stored in a liquid state at 4 to 5°C or -20°C, conjugates can be stable for extended periods, retaining their original staining titer for over 1,200 days. nih.gov Lyophilized (freeze-dried) conjugates demonstrate even greater long-term stability. nih.gov The choice of storage buffer and pH can also impact long-term stability. nih.gov

Photostability refers to a dye's resistance to irreversible photodegradation or "photobleaching" upon exposure to excitation light. Cyanine dyes, in general, are susceptible to photobleaching, particularly in the presence of molecular oxygen. nih.gov The triplet state is often an intermediate in photobleaching pathways. The stability of the conjugate can be influenced by the composition of the imaging buffer. The addition of commercial antifade reagents or oxygen-scavenging systems to the matrix can significantly reduce the rate of photobleaching and extend the useful observational period of the fluorescently labeled sample.

| Condition | Matrix/Factor | Impact on Stability | Reference |

|---|---|---|---|

| Chemical Storage | Liquid at 4°C or -20°C | High stability; conjugates can retain titer for hundreds of days. | nih.gov |

| Chemical Storage | Lyophilized State | Excellent long-term stability. | nih.gov |

| Chemical Storage | Buffer pH and Composition | Can affect long-term stability and aggregation. | diva-portal.orgnih.gov |

| Photostability | Excitation Light/Oxygen | Can lead to irreversible photobleaching via ROS formation. | nih.gov |

| Photostability | Antifade Reagents | Significantly increases resistance to photobleaching. |

Advanced Research Applications of Fluorescent Red 751 Reactive in Scientific Inquiry

Utilization in Biological Imaging and Advanced Microscopy Techniques

The unique spectral properties of Fluorescent Red 751 reactive make it particularly well-suited for advanced biological imaging applications where high signal-to-noise ratios are crucial. rsc.org The use of NIR fluorophores minimizes background interference from cellular components that typically fluoresce in the visible region of the spectrum. nih.govnih.gov

Live-cell imaging allows for the study of dynamic cellular processes in real-time. thermofisher.com Amine-reactive dyes like this compound, in their NHS-ester form, are utilized for pan-membrane-protein labeling of live mammalian cells. nih.gov This technique involves the covalent coupling of the dye to exposed amine groups on cell surface proteins, enabling the visualization of membrane dynamics and cell-cell interactions. nih.gov The rapid reactivity of NHS esters facilitates quick labeling, which is essential for minimizing dye internalization and maintaining cell viability. nih.gov

Recent studies have demonstrated that some dyes, previously considered "live-cell incompatible," can be used for live-cell labeling under specific conditions, such as controlled concentrations and incubation times. nih.gov This opens up possibilities for using a broader range of fluorescent probes, including those in the red and near-infrared spectrum, for long-term and three-dimensional live-cell imaging. nih.govnih.gov The high permeability and fluorogenic character of certain near-infrared probes permit the imaging of intracellular proteins in living cells and tissues. nih.gov

Super-resolution microscopy techniques, such as STED, STORM, and dSTORM, have revolutionized fluorescence imaging by overcoming the diffraction limit of light. bio-techne.com Near-infrared fluorophores are increasingly being developed and utilized for these advanced imaging platforms. acs.org The brightness and photostability of NIR dyes are critical for achieving the high localization precision required in single-molecule localization microscopy (SMLM). nih.govacs.org

Amine-reactive NIR dyes can be conjugated to antibodies or other targeting moieties to specifically label cellular structures for super-resolution imaging. rndsystems.com The development of biocompatible NIR probes that can be coupled to proteins using various labeling techniques has expanded the toolkit for live-cell super-resolution microscopy. nih.govresearchgate.net These advanced imaging techniques, combined with NIR fluorophores, enable the visualization of subcellular structures and protein dynamics at the nanoscale. nih.gov

Role as a Versatile Amine-Conjugating Biolabel for Biomolecular Probing

The NHS ester functional group of this compound allows for its covalent conjugation to primary amines on a variety of biomolecules, making it a versatile tool for biochemical and molecular biology research. abberior.rocksaatbio.com

Fluorescent labeling of proteins is a fundamental technique in proteomics for studying protein expression, localization, and interactions. nih.govthermofisher.com Amine-reactive dyes are commonly used to label proteins, such as antibodies, for use in various immunoassays. abberior.rocks The labeling process involves the reaction of the NHS ester with the primary amino groups of lysine (B10760008) residues and the N-terminus of the protein. aatbio.com

A fluorescent labeling absolute quantification (FLAQ) method has been developed for proteomic quantification, which utilizes a fluorescent dye to label proteins for quantification by multidimensional liquid chromatography with laser-induced fluorescence detection, followed by identification using mass spectrometry. nih.gov

| Labeled Biomolecule | Application |

| Antibodies | Immunofluorescence, Western Blotting, Flow Cytometry |

| Peptides | Protease activity assays |

| Other Proteins | Protein tracking and localization studies |

Fluorescently labeled oligonucleotides are essential probes in numerous molecular biology applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and polymerase chain reaction (PCR). biosyn.com Oligonucleotides can be synthesized with a primary amine modification, which can then be conjugated to an amine-reactive fluorescent dye. glenresearch.comthermofisher.com

The labeling reaction is typically carried out at a pH of around 9, where the primary aliphatic amine is deprotonated and highly reactive towards the NHS ester, while the exocyclic amines of the nucleobases remain protonated and unreactive. glenresearch.com This chemo-selective labeling strategy ensures that the dye is attached to the desired position on the oligonucleotide. biosyn.comresearchgate.net

The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is widely exploited in various bioassays. celtarys.comthermofisher.com this compound can be conjugated to biotin, creating a fluorescent biotin probe. thermofisher.com These dual-functional molecules can be used in receptor-ligand binding studies, where the biotin moiety binds to the receptor of interest (often via a biotinylated ligand and streptavidin bridge), and the fluorescent dye provides a detectable signal. celtarys.comnih.gov

Biotinylated fluorophores are valuable tools in drug discovery and molecular biology for studying molecular interactions with receptors and other proteins. celtarys.com The fluorescent signal allows for the quantification of binding events in various assay formats, including flow cytometry, fluorescence microscopy, and plate-based assays. celtarys.comyoutube.com

Advantages in Mitigating Autofluorescence and Enhancing Penetration Depth in Complex Biological Research Samples

A significant hurdle in fluorescence microscopy is the intrinsic autofluorescence of biological tissues and cells, which can obscure the signal from the fluorescent probe of interest. Endogenous molecules such as collagen, elastin, and flavins naturally fluoresce, primarily in the ultraviolet and visible regions of the spectrum. The emission of this compound in the near-infrared range provides a distinct advantage by spectrally separating its signal from this native background fluorescence. sigmaaldrich.combiotium.com This results in a markedly improved signal-to-noise ratio, enabling the detection of low-abundance targets that would otherwise be masked by autofluorescence.

The long emission wavelength of this compound is particularly beneficial for deep-tissue imaging. sigmaaldrich.com Biological tissues are known to scatter and absorb light, especially at shorter wavelengths. In the near-infrared window, both light scattering and absorption by tissue components like hemoglobin and water are significantly reduced. biotium.com This allows for the emitted fluorescent light to travel further through the tissue, enabling imaging at greater depths compared to conventional fluorophores that emit in the visible spectrum. This enhanced penetration depth is crucial for in vivo studies, allowing researchers to visualize cellular and molecular processes within the context of a living organism.

| Property | Advantage in Biological Imaging |

| Emission Wavelength | In the near-infrared spectrum, which is outside the range of most endogenous autofluorescence. |

| Reduced Light Scattering | Longer wavelengths of light are scattered less by biological tissues. |

| Reduced Light Absorption | Lower absorption by hemoglobin and water in the NIR window. |

Application in Quantitative Fluorescence-Based Assays for Cellular and Molecular Processes

The high signal-to-noise ratio afforded by this compound makes it a suitable candidate for quantitative fluorescence-based assays. sigmaaldrich.com In techniques such as quantitative immunofluorescence, flow cytometry, and high-content screening, the precise measurement of fluorescence intensity is paramount for determining the concentration and localization of target molecules. By minimizing the contribution of background autofluorescence, this compound allows for more accurate and reproducible quantification of the specific fluorescent signal.

While specific research articles detailing the use of this compound in quantitative assays are not prevalent, the properties of spectrally similar NIR dyes are well-documented in this context. For instance, NIR dyes are employed in quantitative Western blotting and in-cell Western assays, where their brightness and low background contribute to a broad dynamic range and high sensitivity. biotium.com The reactive nature of this compound, which allows for its stable covalent conjugation to proteins and other biomolecules, ensures that the fluorescent signal is directly proportional to the amount of the labeled target, a fundamental requirement for quantitative analysis. sigmaaldrich.com Techniques like fluorescence recovery after photobleaching (FRAP) and Förster resonance energy transfer (FRET) also benefit from the photostability and distinct spectral properties of NIR probes for quantifying molecular dynamics and interactions. nih.govmdpi.com

Integration with Multi-Modal Imaging Platforms for Comprehensive Biological Analysis

To gain a more holistic understanding of complex biological systems, researchers are increasingly turning to multi-modal imaging, which combines the strengths of different imaging technologies. The near-infrared fluorescence of probes like this compound can be integrated with other imaging modalities such as magnetic resonance imaging (MRI), positron emission tomography (PET), and computed tomography (CT). nih.govnih.gov This approach allows for the correlation of molecular and cellular information obtained from fluorescence imaging with the anatomical and functional data provided by other techniques.

For example, a biological probe could be designed to incorporate both this compound and a paramagnetic agent for MRI. This would enable researchers to visualize the precise anatomical location of the probe using the high spatial resolution of MRI, while simultaneously obtaining sensitive molecular information through fluorescence imaging. nih.govmdpi.com Similarly, combining NIR fluorescence with PET, using a probe labeled with both a fluorophore and a positron-emitting radionuclide, can provide complementary data on molecular function and biodistribution with the high sensitivity of PET and the high resolution of optical imaging. nih.govmdpi.com The development of such hybrid imaging agents is a rapidly advancing field, and the favorable properties of NIR dyes like this compound make them attractive components for the creation of these sophisticated multi-modal probes.

| Imaging Modality | Complementary Information Provided |

| Magnetic Resonance Imaging (MRI) | High-resolution anatomical and functional information. |

| Positron Emission Tomography (PET) | Highly sensitive quantitative data on physiological processes. |

| Computed Tomography (CT) | Detailed anatomical information with high spatial resolution. |

Emerging Research Frontiers and Methodological Challenges for Fluorescent Red 751 Reactive

Strategies for Enhancing Photostability in Prolonged Dynamic Imaging Studies

A significant challenge in long-term fluorescence imaging is the photobleaching of fluorescent dyes. cmu.educhemetrix.co.za For cyanine (B1664457) dyes like Fluorescent Red 751, several strategies are being explored to enhance their photostability.

One approach involves the chemical modification of the dye structure. For instance, polyfluorination of cyanine dyes has been shown to increase resistance to photobleaching and reduce reactivity with singlet oxygen. cmu.edu Another strategy is the introduction of a CN group to the polymethine chain of cyanine dyes, which has been demonstrated to improve photostability. rsc.org The rational design of an amine tricarbocyanine structure has also led to derivatives with improved photostability compared to standard NIR dyes like Indocyanine Green. researchgate.net

The use of photostabilizing agents in the imaging medium is another common practice. These agents work by quenching excited triplet states, which are precursors to photobleaching. chemrxiv.org Thio-imidazole amino acids, for example, have been shown to be effective in photostabilizing cyanine dyes. chemrxiv.org

Addressing Off-Target Reactivity and Minimizing Non-Specific Labeling in Complex Biological Systems

Fluorescent Red 751 reactive is an amine-reactive dye, typically utilizing an N-hydroxysuccinimide (NHS) ester to label primary amino groups on biomolecules. sigmaaldrich.comabcam.com While effective, NHS esters can exhibit cross-reactivity, leading to heterogeneous labeling. nih.gov Minimizing this off-target reactivity and non-specific binding is crucial for accurate biological imaging.

Several strategies can be employed to address these issues:

Optimization of Labeling Conditions: Careful control of reaction parameters such as pH, temperature, and dye-to-protein ratio is critical. sigmaaldrich.comtandfonline.com For example, conducting the labeling reaction at a slightly alkaline pH (around 8.0-9.0) favors the reaction with primary amines. sigmaaldrich.comabcam.com Using an optimal molar excess of the dye can prevent over-labeling, which can lead to decreased quantum yield and potential protein aggregation. sigmaaldrich.com

Purification of Labeled Conjugates: After the labeling reaction, it is essential to remove any unreacted, free dye. sigmaaldrich.com This is typically achieved through size-exclusion chromatography, such as with a Sephadex column. sigmaaldrich.com

Chemical Modifications: Modifying the dye to improve its water solubility and reduce non-specific interactions is a key strategy. core.ac.uk For instance, incorporating polyethylene (B3416737) glycol (PEG) groups can shield the charged portions of the dye, reducing non-specific binding. biotium.com

Proximity Labeling Techniques: Advanced methods like near-infrared (NIR) light-activatable proximity labeling can minimize non-specific adsorption by encapsulating the dye within a polymer layer on beads, preventing direct contact with non-target proteins. chemrxiv.org

Development of Hybrid Systems Leveraging this compound with Other Research Tools

The integration of this compound into hybrid systems with other research tools is a burgeoning area of research, offering complementary information and enhanced imaging capabilities.

One prominent example is the development of hybrid radio-fluorescent probes. nih.gov These probes combine a fluorescent dye like this compound with a radioactive isotope. This dual-modality approach allows for preoperative whole-body imaging using the radioactive signal, followed by high-resolution, real-time image-guided surgery using the fluorescent signal. nih.govnih.gov

Another approach involves creating hybrid fluorescent probes by combining a synthetic sensor with a genetically encoded self-labeling tag. acs.org This allows for the precise localization of the fluorescent dye to specific subcellular compartments or proteins of interest. For instance, a fluorescent dye can be functionalized to react specifically with an engineered protein tag, such as the HaloTag, which can be genetically fused to a target protein. acs.org This strategy combines the superior photophysical properties of synthetic dyes with the genetic targetability of protein tags. acs.org

Furthermore, this compound can be used in conjunction with other fluorescent proteins or dyes in multiplex imaging experiments. plos.org This allows for the simultaneous visualization of multiple cellular structures or processes.

Advancements in Quantitative Analysis and Data Interpretation of Labeled Biological Structures

The move from qualitative to quantitative fluorescence microscopy is a significant trend in cell biology. nih.govmicroscopist.co.uk This requires robust methods for image analysis and data interpretation to extract meaningful information from images of structures labeled with dyes like this compound.

Challenges in this area include dealing with large datasets from modern microscopy techniques, image denoising, and accurate segmentation of labeled objects. aru.ac.uk Several computational pipelines and tools have been developed to address these challenges. These tools can quantify features such as the number, volume, shape, and fluorescence intensity of labeled structures. frontiersin.org

For quantitative protein analysis, methods like fluorescence correlation spectroscopy (FCS) can be integrated with 4D imaging to create a calibration curve that relates fluorescence intensity to absolute protein abundance. nih.gov Other techniques involve comparing the fluorescence intensity of a labeled protein to a known standard or using stepwise photobleaching to count individual fluorescent molecules. nih.gov A recently developed method, Protein-tag Degree of Labelling (ProDOL), offers a way to precisely determine the efficiency of protein labeling with fluorescent markers in living cells. birmingham.ac.uk

Exploration of Novel Stimuli-Responsive Derivatives for Specific Research Applications

There is a growing interest in developing "smart" fluorescent probes that can be activated by specific biological stimuli. mdpi.comthno.org These activatable probes remain in a non-fluorescent or "off" state until they encounter their target stimulus, at which point they switch to a fluorescent "on" state. mdpi.com This approach significantly improves the signal-to-background ratio and detection sensitivity. mdpi.com

For near-infrared dyes like Fluorescent Red 751, research is focused on creating derivatives that are responsive to various biologically relevant species, including:

Reactive Oxygen and Nitrogen Species (ROS/RNS): Probes can be designed to react with specific ROS or RNS, leading to a change in their fluorescence properties. thno.orgrsc.org

pH: Derivatives can be synthesized to exhibit pH-dependent fluorescence, allowing for the imaging of pH changes in cellular compartments. mdpi.comrsc.org

Enzymes: Probes can be designed with recognition sites for specific enzymes, where enzymatic cleavage or modification activates the fluorescence. rsc.org

Metal Ions: Fluorescent sensors can be developed to detect specific metal ions. rsc.org

Dual-stimulus responsive probes are also being developed, which require the presence of two different stimuli to be activated, further enhancing their specificity. acs.org

High-Throughput Screening Applications and Automated Assay Development Utilizing this compound

Fluorescence-based assays are well-suited for high-throughput screening (HTS) due to their high sensitivity, ease of automation, and diverse readout modes. nih.govspringernature.com this compound, with its favorable NIR properties, can be utilized in various HTS applications, particularly in drug discovery.

In HTS, fluorescent probes are used to monitor a wide range of cellular activities, such as molecular interactions, enzymatic activities, and cell viability. springernature.com For example, fluorescence resonance energy transfer (FRET) assays can be used to study protein-protein interactions or protein folding. springernature.com

Automated microscopy and plate-reader formats are commonly used for HTS. springernature.com In a typical droplet-based screening workflow, a library of variants is encapsulated in droplets, and a functional assay is used to induce fluorescence in droplets containing the target of interest. atrandi.com These fluorescent droplets can then be sorted using fluorescence-activated droplet sorting (FADS). atrandi.com

The development of automated assay systems often involves sophisticated software for data acquisition, processing, and analysis, including background subtraction, signal normalization, and statistical analysis. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.